molecular formula C10H15NO B1600921 4-(4-Aminobutyl)phenol CAS No. 22205-09-0

4-(4-Aminobutyl)phenol

Cat. No.: B1600921
CAS No.: 22205-09-0
M. Wt: 165.23 g/mol
InChI Key: IHTJVDOGLJMYTC-UHFFFAOYSA-N
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Description

4-(4-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO. It is a colorless to light yellow crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.

Scientific Research Applications

4-(4-Aminobutyl)phenol has been extensively studied for its biological activity and potential therapeutic applications. Some of its notable applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential use in developing drugs for neurological disorders and cancer treatment.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, which include 4-(4-Aminobutyl)phenol, can interact with proteins via covalent linkages and non-covalent interactions such as hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can lead to the formation of complexes that can affect the properties of the proteins .

Cellular Effects

For instance, they can protect cells from oxidative damage and reduce the risk of oxidative stress-related diseases . In some cases, they may also trigger negative effects on cells, leading to mutagenesis and exerting carcinogenic and genotoxic influences .

Molecular Mechanism

Phenolic compounds, which include this compound, have been shown to exert their pharmacological actions mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on the electrochemical determination of a similar compound, 4-aminophenol, showed that the electrode used for detection possessed long-term stability .

Metabolic Pathways

It is known that phenolic compounds are secondary metabolites of plants and are involved in various metabolic pathways .

Transport and Distribution within Cells and Tissues

It is known that amino acids, which include this compound, play a crucial role in cellular processes, including nutrient sensing and anti-inflammatory responses, as well as cell survival, growth, and development .

Subcellular Localization

It is known that proteins, which include this compound, can coexist in multiple locations and undergo intracellular translocation to regulate their function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Aminobutyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a suitable amine. For example, 4-bromophenol can be reacted with 1,4-diaminobutane under basic conditions to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-(4-nitrobutyl)phenol. This process typically requires a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Aminobutyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The nitro group in 4-(4-nitrobutyl)phenol can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products:

    Oxidation: Quinones

    Reduction: this compound

    Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound

Comparison with Similar Compounds

4-(4-Aminobutyl)phenol can be compared with other similar compounds, such as:

    4-(3-Aminobutyl)phenol: Differing by the position of the amino group on the butyl chain.

    4-(4-Aminobutyl)aniline: Differing by the presence of an additional amino group on the aromatic ring.

    4-(4-Hydroxybutyl)phenol: Differing by the presence of a hydroxyl group instead of an amino group on the butyl chain.

Uniqueness: The unique combination of the phenolic and aminobutyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(4-aminobutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTJVDOGLJMYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440986
Record name 4-(4-aminobutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22205-09-0
Record name 4-(4-aminobutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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